molecular formula C17H25NO4 B5579990 4-(4-{[3-(hydroxymethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol

4-(4-{[3-(hydroxymethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol

Cat. No.: B5579990
M. Wt: 307.4 g/mol
InChI Key: HSNXUMICBVKKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{[3-(hydroxymethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as ‘PNU-282987’ and is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is expressed in various regions of the central nervous system and is involved in several physiological and pathological processes.

Scientific Research Applications

Synthesis and Chemical Reactions

Morpholine derivatives have been actively explored for their synthesis and chemical reactivity. For example, reactions involving morpholine and related structures have led to the development of compounds with interesting biological activities, including sympathomimetic, analgesic, and anti-inflammatory properties (Rekka & Kourounakis, 2010). The versatility of morpholine in chemical syntheses allows for the creation of a wide range of compounds with potential applications in medicine and materials science.

Biological Activities

Compounds incorporating morpholine structures have demonstrated a variety of biological activities. Research has shown that morpholine derivatives can possess antioxidant, anti-inflammatory, and immunomodulating action, alongside potential for reducing plasma lipids in hyperlipidemic conditions (Rekka & Kourounakis, 2010). This highlights the potential of morpholine-based compounds in the development of therapeutic agents targeting a wide array of diseases.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological targets such as enzymes or receptors . The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose a risk of inhalation . If it is reactive, it could pose a risk of fire or explosion . The compound could also pose health risks if it is toxic or bioactive .

Future Directions

The future directions for research on this compound could include further studies of its synthesis, properties, and potential applications. For example, researchers could explore more efficient methods of synthesizing the compound or investigate its potential uses in fields such as medicine or materials science .

Properties

IUPAC Name

[4-(3-hydroxy-3-methylbutyl)phenyl]-[3-(hydroxymethyl)morpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,21)8-7-13-3-5-14(6-4-13)16(20)18-9-10-22-12-15(18)11-19/h3-6,15,19,21H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNXUMICBVKKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCOCC2CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.